3'-Hydroxyxanthyletin
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Overview
Description
3’-Hydroxyxanthyletin is a coumarin compound known for its antimycobacterial activities. It is derived from natural sources, particularly from the roots of plants like Toddalia asiatica . The compound has a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Hydroxyxanthyletin can be synthesized through bioassay-guided fractionation of the active ethyl acetate-soluble layer from plant extracts. The isolation process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
the compound is typically obtained from natural sources and purified for research purposes .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxyxanthyletin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 3’-Hydroxyxanthyletin, which can have different biological activities .
Scientific Research Applications
3’-Hydroxyxanthyletin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of coumarins and their derivatives.
Biology: Investigated for its antimycobacterial activities against Mycobacterium tuberculosis.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3’-Hydroxyxanthyletin involves its interaction with bacterial cells. It inhibits the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3’-Hydroxyxanthyletin is unique among coumarin compounds due to its specific antimycobacterial activity. Similar compounds include:
Xanthyletin: Another coumarin compound with similar structural features.
Umbelliferone: A simple coumarin with different biological activities.
Scopoletin: Known for its anti-inflammatory and antioxidant properties.
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H12O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-7,15H,1-2H3 |
InChI Key |
FMYNVGVODWZNCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Origin of Product |
United States |
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